molecular formula C21H21N3O4 B5509888 1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione

1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione

Cat. No. B5509888
M. Wt: 379.4 g/mol
InChI Key: NHPOHTBEDNJLTQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules known for their diverse chemical and pharmacological properties. Its structure comprises a piperidine ring, a benzyl group, and a 5-nitro-1H-indole-2,3-dione moiety.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, in one study, a related compound was synthesized from N-benzylglutarimide in a three-step process, demonstrating the complexity and precision required in such syntheses (Bisset et al., 2012).

Molecular Structure Analysis

The molecular structure often involves a piperidine core, which can exhibit different conformations. In one example, the structure of a related compound was elucidated using X-ray crystallography, revealing insights into its molecular geometry (Prasad et al., 2008).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complex heterocyclic compounds, including those related to 1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione, has been explored to enhance the understanding of their structural properties and potential functionalities. For instance, studies have detailed the synthesis of dispiro heterocycles, demonstrating the chemical versatility and potential for targeted molecular design in pharmaceutical applications (Dandia, Jain, & Laxkar, 2013).

Biological Activities

  • Compounds with structures similar to 1-[(4-benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione have been evaluated for their antimicrobial and antitubercular activities. For example, a series of highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives showed promising antimicrobial and reasonable antitubercular activities (Dandia, Jain, & Laxkar, 2013).
  • Another study focused on the synthesis of N-substituted indole derivatives, including those bearing nitro groups similar to the one . These derivatives were found to exhibit anticancer activity, particularly against the MCF-7 human breast cancer cell line, indicating the potential therapeutic applications of such compounds (Kumar & Sharma, 2022).

Future Directions

The future research directions for this compound could be vast, given the wide range of biological activities exhibited by piperidine derivatives. It could be explored for potential therapeutic applications, or used as a building block in the synthesis of other complex organic molecules .

properties

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-5-nitroindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-20-18-13-17(24(27)28)6-7-19(18)23(21(20)26)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPOHTBEDNJLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Benzyl-1-piperidinyl)methyl]-5-nitro-1H-indole-2,3-dione

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